molecular formula C12H13BrClNO4 B6644621 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid

Cat. No.: B6644621
M. Wt: 350.59 g/mol
InChI Key: BONGFUCGWIKTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCA or BCAAs, and it is a derivative of the amino acid leucine. BCA is synthesized using a specific method that involves the reaction of leucine with various reagents.

Mechanism of Action

The mechanism of action of BCA is not yet fully understood. However, it is believed that BCA exerts its effects by modulating various signaling pathways in cells. BCA has been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation. BCA has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BCA can induce apoptosis (cell death) in cancer cells. BCA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that BCA can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BCA in lab experiments is its relatively low cost compared to other compounds with similar properties. BCA is also readily available from commercial sources. However, one limitation of using BCA in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on BCA. One direction is to further elucidate its mechanism of action and identify specific targets for its effects. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to explore its potential use in agriculture and food science.

Synthesis Methods

The synthesis of BCA involves the reaction of leucine with various reagents, including bromine, chlorine, and ethyl alcohol. The process starts with the protection of the amino group of leucine using a specific protecting group. The protected leucine is then treated with bromine and chlorine to introduce the desired halogens. Finally, the protected halogenated leucine is treated with ethyl alcohol to remove the protecting group and obtain BCA.

Scientific Research Applications

BCA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, BCA has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, BCA has been studied for its potential use as a plant growth regulator. In food science, BCA has been studied for its potential use as a food preservative.

Properties

IUPAC Name

3-(3-bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO4/c1-3-19-10-8(13)4-7(14)5-9(10)15-11(16)6(2)12(17)18/h4-6H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONGFUCGWIKTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)NC(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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